molecular formula C19H21NO B12767936 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- CAS No. 102206-67-7

3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl-

Cat. No.: B12767936
CAS No.: 102206-67-7
M. Wt: 279.4 g/mol
InChI Key: XZJMPHYUJKTCMG-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.382 . This compound is known for its unique structure, which includes a pyridine ring and a methanol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding pyridine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve more scalable processes, including catalytic hydrogenation or other reduction techniques to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyridine derivatives .

Scientific Research Applications

3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- include other pyridine derivatives and methanol-substituted compounds. Some examples are:

Properties

CAS No.

102206-67-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-diphenylmethanol

InChI

InChI=1S/C19H21NO/c1-20-14-8-13-18(15-20)19(21,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,21H,8,14-15H2,1H3

InChI Key

XZJMPHYUJKTCMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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